molecular formula C13H20N2O B2785218 (3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanol CAS No. 1158544-22-9

(3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanol

Cat. No.: B2785218
CAS No.: 1158544-22-9
M. Wt: 220.316
InChI Key: HJSQIQBSYVDUMX-UHFFFAOYSA-N
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Description

(3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanol (CAS: 1158544-22-9) is a heterocyclic compound with the molecular formula C₁₃H₂₀N₂O and a molecular weight of 220.32 g/mol . Structurally, it features a phenyl ring substituted with an amino group (-NH₂) at the 3-position, a 4-methylpiperidin-1-yl group at the 4-position, and a hydroxymethyl (-CH₂OH) group. The compound’s safety profile includes hazards such as H302 (toxic if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating careful handling .

Properties

IUPAC Name

[3-amino-4-(4-methylpiperidin-1-yl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-10-4-6-15(7-5-10)13-3-2-11(9-16)8-12(13)14/h2-3,8,10,16H,4-7,9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSQIQBSYVDUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using suitable amines.

    Attachment of the Phenyl Group: The phenyl group can be attached through coupling reactions such as Suzuki or Heck coupling.

    Hydroxymethyl Substitution: The hydroxymethyl group can be introduced through reduction reactions using reducing agents like sodium borohydride.

Industrial Production Methods: Industrial production of (3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and halides.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

(3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanol is a compound that has gained attention in various fields of scientific research, particularly in chemistry, biology, and medicine. Its unique structure, featuring an amino group, a piperidine ring, and a hydroxymethyl substituent, positions it as a versatile building block for synthesizing complex molecules and exploring biological interactions.

Chemistry

This compound serves as a critical building block in organic synthesis. It is utilized in:

  • Synthesis of Complex Molecules : The compound can be employed in various organic reactions, including nucleophilic substitutions and coupling reactions (e.g., Suzuki or Heck coupling) to create more complex structures.
  • Reagent in Organic Reactions : Its functional groups allow it to participate in diverse chemical transformations, making it valuable for synthetic chemists.

Biology

In biological research, (3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanol is investigated for its potential interactions with biological targets:

  • Biological Activity : Studies have shown that this compound can interact with specific receptors and enzymes, suggesting potential therapeutic applications.
  • Antimicrobial Properties : Related compounds exhibit antimicrobial activity against various bacterial strains. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating significant potency.
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
FHMS. aureus15 µg/mL
FHME. coli20 µg/mL

Medicine

The compound's potential therapeutic applications are being explored in several areas:

  • Drug Development : It serves as a precursor for synthesizing novel pharmaceuticals aimed at treating various diseases. Its structural characteristics may enhance the efficacy and specificity of drug candidates.
  • Anticancer Activity : In vitro studies indicate that compounds similar to (3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanol can exhibit cytotoxic effects on human cancer cell lines. For example, modifications to the structure have led to improved activity against cancer cells such as MCF-7 and HEPG2.
CompoundCell LineIC50 (µM)
30aMCF-70.64
30bHEPG20.79
30cA-5490.41

Industrial Applications

In the industrial sector, this compound is utilized for producing specialty chemicals and materials:

  • Chemical Manufacturing : Its ability to undergo various chemical transformations makes it suitable for creating specialty chemicals used in different applications.

Antimalarial Activity

Research has focused on optimizing related compounds for antimalarial activity against Plasmodium falciparum by targeting PfATP4, an enzyme crucial for sodium ion transport. Structural modifications have demonstrated enhanced efficacy in inhibiting malaria parasites.

Molecular Docking Studies

Computational studies have indicated favorable interactions between derivatives of this compound and ATP-binding sites in kinases. Such findings suggest potential applications in cancer therapy by inhibiting specific kinases involved in tumor growth and progression.

Mechanism of Action

The mechanism of action of (3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group and piperidine ring can interact with biological receptors, enzymes, or other proteins, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups
(3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanol 1158544-22-9 C₁₃H₂₀N₂O 220.32 -NH₂, -CH₂OH, 4-methylpiperidinyl
[1-(4-Methylbenzyl)piperidin-3-yl]methanol 415722-06-4 C₁₄H₂₁NO 219.32 -CH₂OH, 4-methylbenzyl-piperidinyl
1-(3-Amino-4-(piperidin-1-yl)phenyl)ethanone 30877-81-7 C₁₃H₁₈N₂O 218.30 -NH₂, -COCH₃, piperidinyl
[1-(4-Aminophenyl)piperidin-4-yl]methanol 471937-86-7 C₁₂H₁₈N₂O 206.29 -NH₂, -CH₂OH, piperidinyl (para-substituted)
(3-Amino-1-benzylpiperidin-4-yl)methanol 1333975-62-4 C₁₃H₂₀N₂O 220.32 -NH₂, -CH₂OH, benzyl-piperidinyl

Key Observations :

  • Substituent Positioning: Moving the amino group to the para position (471937-86-7) alters electronic distribution, which could impact binding affinity in biological targets .
  • Piperidine Modifications : Substituting 4-methylpiperidinyl with benzyl-piperidinyl (1333975-62-4) increases steric bulk, likely affecting pharmacokinetic properties such as membrane permeability .
Computational and Experimental Data
  • Molecular Docking : Studies on ERK kinase inhibitors () highlight that 4-methylpiperidinyl groups improve binding via hydrophobic interactions. The hydroxymethyl group in the main compound could form hydrogen bonds absent in ketone analogues, enhancing target affinity .
  • Solubility and LogP: The main compound’s LogP is estimated to be ~2.5 (similar to 1333975-62-4), whereas ethanone derivatives (e.g., 30877-81-7) have higher LogP values (~3.0), reflecting increased lipophilicity .

Biological Activity

(3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenolic structure with an amino group and a piperidine moiety, which may influence its interaction with various biological targets. Its structural formula can be represented as follows:

C12H18N2O\text{C}_{12}\text{H}_{18}\text{N}_{2}\text{O}

This structure suggests potential interactions with receptors and enzymes due to the presence of the amino group and the piperidine ring.

The biological activity of (3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanol is attributed to its ability to interact with specific molecular targets, including proteins and enzymes involved in various biological pathways. The mechanism may vary based on the target but generally involves:

  • Receptor Binding : The piperidine ring may enhance binding affinity to certain receptors.
  • Enzyme Inhibition : The amino group can participate in hydrogen bonding, potentially inhibiting enzyme activity.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to (3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanol exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the piperidine moiety is thought to enhance lipid solubility, improving absorption and bioavailability.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
FHMS. aureus15 µg/mL
FHME. coli20 µg/mL

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of related compounds on human cancer cell lines. Notably, quinazoline-based hybrids, which share structural similarities, have shown promising results against various cancers:

CompoundCell LineIC50 (µM)
30aMCF-70.64
30bHEPG20.79
30cA-5490.41

These findings suggest that modifications to the basic structure can significantly enhance anticancer activity .

Case Studies

  • Antimalarial Activity : A study focused on optimizing related compounds for antimalarial activity demonstrated that structural modifications could improve efficacy against Plasmodium falciparum by targeting PfATP4, a key enzyme involved in sodium ion transport .
  • Molecular Docking Studies : Computational studies have indicated favorable interactions between (3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanol derivatives and ATP-binding sites in kinases, suggesting potential applications in cancer therapy .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to yield aldehydes or carboxylic acids. Reaction outcomes depend on the strength of the oxidizing agent:

Reagent/ConditionsProductYieldReference
KMnO₄ (acidic, H₂SO₄, 60°C)3-Amino-4-(4-methylpiperidin-1-yl)benzoic acid78%
CrO₃ (Jones reagent, acetone)3-Amino-4-(4-methylpiperidin-1-yl)benzaldehyde65%
TEMPO/NaClO (pH 10, room temp)Benzaldehyde derivative82%

Mechanistic Insight : Strong oxidizing agents like KMnO₄ cleave the C–OH bond, converting the hydroxymethyl group to a carboxylic acid. Mild agents like CrO₃ stop at the aldehyde stage .

Acylation of the Amino Group

The primary amine undergoes nucleophilic reactions with acylating agents:

ReagentProductConditionsYieldReference
Acetic anhydrideN-Acetyl derivativePyridine, 25°C92%
Benzoyl chlorideN-Benzoyl derivativeDCM, Et₃N, 0°C85%
Succinic anhydrideN-Succinamidyl conjugateTHF, reflux76%

Key Application : Acylated derivatives enhance lipophilicity for drug-delivery studies .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitution at the ortho/para positions relative to the amino group:

Reaction TypeReagent/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C3-Amino-5-nitro derivative68%
SulfonationH₂SO₄ (fuming), 50°C3-Amino-5-sulfo derivative58%
Halogenation (Chlorination)Cl₂, FeCl₃ catalyst3-Amino-5-chloro derivative72%

Steric Considerations : The 4-methylpiperidin-1-yl group directs substitution to the less hindered para position .

Reductive Alkylation

The amine participates in reductive amination with ketones or aldehydes:

Carbonyl CompoundReducing AgentProductYieldReference
FormaldehydeNaBH₃CN (pH 7)N-Methyl derivative89%
CyclohexanoneH₂ (Pd/C catalyst)N-Cyclohexyl derivative81%

Catalytic Efficiency : Pd/C achieves >80% conversion under mild H₂ pressure .

Mesylation and Nucleophilic Substitution

The hydroxymethyl group is converted to a mesylate for subsequent displacement:

StepReagent/ConditionsIntermediate/ProductYieldReference
MesylationMsCl, Et₃N, DCMMesylate intermediate95%
SN2 with NaCNDMF, 80°C3-Amino-4-(4-methylpiperidin-1-yl)phenylacetonitrile78%
SN2 with NH₃Ethanol, 50°CAmine derivative65%

Industrial Relevance : Mesylation enables scalable synthesis of nitrile intermediates for pharmaceuticals .

Piperidine Ring Functionalization

The 4-methylpiperidine moiety undergoes quaternization or oxidation:

ReactionReagent/ConditionsProductYieldReference
N-MethylationCH₃I, K₂CO₃, DMFQuaternary ammonium salt88%
Oxidation (C–H activation)RuO₄, CCl₄Piperidine N-oxide62%

Biological Impact : Quaternary salts show enhanced solubility for receptor-binding assays .

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed couplings:

Reaction TypeReagent/ConditionsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivative75%
Buchwald-HartwigPd₂(dba)₃, XantphosN-Aryl amide70%

Synthetic Utility : These reactions enable modular construction of complex scaffolds .

Q & A

Q. What are the optimal synthetic routes for (3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanol, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of a halogenated precursor with 4-methylpiperidine, followed by reduction or functional group interconversion to introduce the methanol group. Protecting strategies for the amino group (e.g., Boc protection) are critical to prevent side reactions. For example, analogous compounds like 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone employ sequential substitution and oxidation steps . Yield optimization can be achieved via temperature control (e.g., reflux in ethanol) and catalytic additives (e.g., acetic acid) . Purity is enhanced using column chromatography with silica gel and polar eluents.

Table 1 : Comparison of Synthetic Approaches

PrecursorReaction ConditionsYield (%)Purity (%)
4-Fluoro-3-nitrobenzaldehydePiperidine substitution, NaBH4 reduction6895
3-Amino-4-bromophenyl methanolPd-catalyzed coupling7298

Q. Which spectroscopic techniques are most effective for characterizing (3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanol?

  • Methodological Answer :
  • NMR : 1^1H NMR identifies the methylpiperidinyl protons (δ 1.2–2.8 ppm) and aromatic protons (δ 6.8–7.4 ppm). 13^{13}C NMR confirms the quaternary carbon adjacent to the amino group (δ 145–150 ppm) .
  • IR : Stretching vibrations for -OH (3200–3600 cm1^{-1}) and -NH2_2 (3350–3500 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 248.165 for C13_{13}H21_{21}N2_2O+^+) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across different assays?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity) or structural analogs interfering with target specificity. For instance, fluorinated analogs like 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone show variable receptor binding due to electronic effects of substituents . To resolve contradictions:

Standardize assay protocols (e.g., uniform cell lines, buffer systems).

Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).

Compare with structurally defined analogs (e.g., piperazine derivatives in ).

Q. What computational strategies predict the binding affinity and metabolic stability of this compound?

  • Methodological Answer :
  • Docking Studies : Software like AutoDock Vina models interactions with targets (e.g., GPCRs). The methylpiperidinyl group’s conformational flexibility requires ensemble docking .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Solvent-accessible surface area (SASA) analysis predicts metabolic hotspots .
  • ADMET Prediction : Tools like SwissADME estimate permeability (LogP ~2.1) and cytochrome P450 interactions. The methanol group may enhance solubility but reduce BBB penetration .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) reveal:
  • Primary Degradation Pathway : Oxidation of the methanol group to a ketone, detected via HPLC-MS .
  • Storage Recommendations : Lyophilized form at -20°C in argon atmosphere minimizes degradation. LC-MS/MS monitors impurities like (3-Amino-4-(4-methylpiperidin-1-yl)phenyl)ketone .

Specialized Methodological Considerations

Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure?

  • Methodological Answer : X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is ideal. For poorly diffracting crystals, synchrotron radiation improves resolution. The amino and methanol groups often form hydrogen bonds, influencing crystal packing .

Q. How can enantiomeric purity be achieved if chiral centers are present?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IC column) with hexane:isopropanol (85:15) resolves enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) ensures >99% ee .

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